molecular formula C10H19ClO4 B2613024 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid CAS No. 2231744-57-1

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid

Cat. No. B2613024
CAS RN: 2231744-57-1
M. Wt: 238.71
InChI Key: NFVRQBNHQOLQED-UHFFFAOYSA-N
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Description

“2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid” is a chemical compound with the molecular formula C10H19ClO4 . It has an average mass of 238.708 Da and a monoisotopic mass of 238.097183 Da . It is also known by its IUPAC name "{2-[(6-Chlorohexyl)oxy]ethoxy}acetic acid" .


Synthesis Analysis

The synthesis of a similar compound, “2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine”, has been reported . The process involves the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. This is followed by the condensation of the resultant tert-butyl-(2-(2-hydroxy)ethyl)carbamate with 1-bromo-6-chlorohexane in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, the carbamate is deprotected in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .


Molecular Structure Analysis

The molecular structure of “2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid” consists of a chain of carbon atoms with a chlorine atom attached to the sixth carbon atom from one end. The other end of the chain is attached to an acetic acid group through an ether linkage .


Physical And Chemical Properties Analysis

“2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid” is a solid at 20 degrees Celsius . It has a molecular weight of 238.71 . The compound is colorless to light yellow and clear in its liquid form .

Scientific Research Applications

Chemical Synthesis and Characterization

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid and its derivatives have been utilized in various chemical synthesis and characterization studies. For example, ethoxyphenylphosphinyl acetic acid has been explored as a versatile chiral phosphonic auxiliary, showing promise in chiral derivatizing agents for amines and alcohols. The preliminary studies indicated satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra, suggesting its potential use in stereochemistry and asymmetric synthesis (Majewska, 2019).

Application in Bioconjugation and Drug Delivery Systems

The compound has been applied in the synthesis of new thiol-reactive heterobifunctional reagents aimed for incorporation into liposomal constructs used for immunization. These constructs are designed to enhance the accessibility and reduce the intrinsic immunogenicity of synthetic peptides, potentially improving the efficacy of vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

Exploration in Molecular Structure Studies

The compound's derivatives have been explored in molecular structure studies, such as the investigation of the crystal structures of metal phenoxyalkanoic acid interactions. These studies provide insights into the coordination chemistry and molecular geometry, contributing to a deeper understanding of complex formation and structural properties (O'reilly, Smith, Kennard, & Mak, 1987).

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

2-[2-(6-chlorohexoxy)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO4/c11-5-3-1-2-4-6-14-7-8-15-9-10(12)13/h1-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVRQBNHQOLQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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